molecular formula C3H6N4O2 B121679 2-Nitroaminoimidazoline CAS No. 5465-96-3

2-Nitroaminoimidazoline

Cat. No. B121679
CAS RN: 5465-96-3
M. Wt: 130.11 g/mol
InChI Key: DJZWNSRUEJSEEB-UHFFFAOYSA-N
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Description

The research on 2-Nitroaminoimidazoline and related compounds encompasses various aspects of chemistry, including synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 2-nitroimidazole derivatives has been explored through different methodologies. One approach involves the iron-catalyzed oxidative diamination of nitroalkene with 2-aminopyridine, leading to the regioselective synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines under mild and aerobic conditions . Another method includes a one-pot three-component domino reaction of α-nitroepoxides and cyanamide with a series of amines, which facilitates the conversion of α-nitroepoxides to 2-aminoimidazoles . Additionally, an Erlich-Sachs type reaction on 2-nitrosopyridines with malononitrile has been used to produce 3-amino-2-cyanoimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives is crucial for their biological activity. The crystal structure of a nitroimidazole reductase, NimA, from Deinococcus radiodurans, has been elucidated, revealing a homodimer with a β-barrel fold and important catalytic sites for antibiotic resistance mechanisms . This structural information is vital for understanding the interaction of nitroimidazole compounds with biological targets.

Chemical Reactions Analysis

Nitroimidazole compounds undergo various chemical reactions that are significant for their biological activity. For instance, the activation of 2-nitroimidazoles substituted with aspirin or salicylic acid by a model one-electron reductant results in the release of the active drug, demonstrating their potential as bioreductively-activated prodrugs for targeting hypoxic tissues . The reactivity of these compounds is influenced by their nitro and amino substituents, which can affect their biological interactions and mechanisms of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroimidazole derivatives are influenced by their substituents. Methylnitro derivatives of 2,2'-biimidazole have been synthesized and screened for antiprotozoal activity, showing that a 5-nitro group is necessary for activity, and an amino group enhances in vivo activity . Furthermore, the antioxidative potential of nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides has been evaluated, with some compounds showing promising antiproliferative and antioxidative activities . The antibacterial and antibiofilm activities of 4,5-disubstituted-2-aminoimidazoles have also been investigated, with some compounds displaying notable efficacy .

Scientific Research Applications

Nitroimidazoles in Protozoan and Bacterial Infections

Nitroimidazoles, including 2-nitroaminoimidazoline derivatives, have demonstrated effectiveness as therapeutic agents against various protozoan and bacterial infections. They are notably used in the treatment of giardiasis, trichomoniasis, balantidiasis, histomoniasis, and amebiasis. Their chemical, chemotherapeutic, toxicological, pharmacokinetic, and pharmacological properties are significant in understanding their mechanism of action and resistance in parasitic protozoa (Raether & Hänel, 2003).

Antibiotic Resistance and Catabolism

2-Nitroimidazole, a compound structurally related to 2-nitroaminoimidazoline, shows interesting interactions with soil bacteria. These interactions include antibiotic resistance mediated by catabolic enzymes, highlighting a novel nitrohydrolase mechanism. This process indicates the environmental and clinical importance of nitroimidazoles in ecosystems and drug resistance pathways (Qu & Spain, 2011).

Environmental Monitoring of Nitroimidazole Residues

Research has focused on developing analytical methodologies for detecting nitroimidazole residues in biological and environmental samples. This is crucial due to the potential genotoxic, carcinogenic, and mutagenic properties of nitroimidazoles and their metabolites. Methods have been developed for sensitive and reliable detection in various matrices, including water sources, highlighting the environmental impact of nitroimidazoles (Mahugo-Santana et al., 2010).

Biological Reactivity and Radiosensitization

Nitroimidazoles, including 2-nitroaminoimidazoline derivatives, are used in radiotherapy as radiosensitizers. They are believed to require in vivo reduction to be activated, with the active forms causing extensive damage to the DNA of anaerobic microorganisms. This property is leveraged in the treatment of infections and cancer (Smith et al., 2013).

Ionization and Decomposition Studies

The decomposition and ionization reactions of 2-nitroimidazoles are fundamental in evaluating their radiosensitization potential. Studies using mass spectrometry and quantum chemistry calculations provide insights into their stability, fragmentation patterns, and reactions under different conditions. This research is crucial in developing new, effective drugs (Feketeová et al., 2015).

Clinical Trials as Radiosensitizers

Clinical trials have explored the use of nitroimidazoles as radiosensitizers in cancer treatment. These studies have advanced the understanding of their efficacy, dosage, and limitations in different phases of cancer treatment (Phillips et al., 1982).

Hypoxic Tumor Treatment

Innovative approaches in treating hypoxic tumors involve 2-nitroimidazole-based molecules. These compounds selectively target hypoxic tumor cells, offering potential for improved efficacy and reduced systemic toxicities in cancer treatment (Kumar et al., 2012).

Tuberculosis Treatment

2-Nitroimidazole exhibits bactericidal activity against Mycobacterium tuberculosis, indicating its potential in treating tuberculosis. Its specificity and efficacy in various environments, including within macrophages, emphasize its role in antituberculous therapy (Khan et al., 2008).

Safety And Hazards

2-Nitroaminoimidazoline is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It also has specific target organ toxicity – single exposure (Category 3) . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZWNSRUEJSEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328417
Record name 2-nitroaminoimidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroaminoimidazoline

CAS RN

5465-96-3
Record name 4,5-Dihydro-N-nitro-1H-imidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5465-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 65424
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-nitroaminoimidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
F Yang, L Wang, L Zhang, Y Zhang, L Mao, H Jiang - Scientific Reports, 2019 - nature.com
… In this paper, we aimed to improve CPT efficacy by introducing two functional groups, 2-nitroaminoimidazoline and 1-chloro-2-isocyanatoethane to CPT. The contact toxicities of target …
Number of citations: 12 www.nature.com
C Zhou, X Shi, L Chen, H Wang - Fluid phase equilibria, 2011 - Elsevier
… The solid–liquid equilibrium data of both three binary systems and one ternary system had been determined for imidacloprid, 2-Nitroaminoimidazoline, NMP. All of them are identified as …
Number of citations: 9 www.sciencedirect.com
L Shaohua, L Yun, L Hongyue, X Dan… - … JOURNAL OF CHINESE …, 2014 - hero.epa.gov
… To find new lead compounds with favorable biological activities, a series of novel substituted phenyl oxazol based compounds containing 2-nitroaminoimidazoline or thiazolidine was-…
Number of citations: 0 hero.epa.gov
Z Cairong - PESTICIDES IN THE MODERN WORLD–TRENDS IN …, 2011 - books.google.com
… However, the original pesticide of imidacloprid contains huge amounts of 2Nitroaminoimidazoline (4, 5-Dihydro-N-nitro-1H-imidazol-2-amine, CAS Registry No. 546596-3, ab. NIM) and …
Number of citations: 6 www.google.com
X Chen, F Fan, J **a, Q Zhang - 2016 - pdf.hanspub.org
采用 4-氯-3-甲基-2-氯甲基吡啶与 2-硝基亚氨基咪唑烷进行缩合反应, 合成出产物为 1-(4-氯-3-甲 基吡啶甲基)-N-硝基咪唑烷-2-基胺, 其产率为 92.3%. 通过对蚜虫的毒性测试和防治飞虱的田间…
Number of citations: 0 pdf.hanspub.org
TC Wang, YJ Li, YP Chen - Journal of Chemical & Engineering …, 2012 - ACS Publications
Solid− liquid equilibrium data for six organic binary mixtures of heptanedioic acid (1)+ pentanedioic acid (2)(eutectic temperature TE= 341.9 K, eutectic composition x1E= 0.391), …
Number of citations: 12 pubs.acs.org
W Li, L Wang, P Shi, Z Gao - Journal of Chemical & Engineering …, 2020 - ACS Publications
The solubility of two forms of imidacloprid, forms I and II, in seven pure organic solvents was measured using the analytical gravimetric method. It was shown that the solubility of the two …
Number of citations: 7 pubs.acs.org
Y Shi, G Yu, X Wang - Thermochimica Acta, 2022 - Elsevier
… The measurement of solid-liquid equilibrium data of binaryand ternary organic systems for imidacloprid + 2-nitroaminoimidazoline + NMP by DSC …
Number of citations: 3 www.sciencedirect.com
SK Sukrutha, R Ramachandra, S Anand - Natural Products in Vector-Borne …, 2023 - Elsevier
Plant interactions with insects and environment are dynamic and bidirectional in nature. Insect herbivores are harmful to various stages and parts of plants namely vegetative or …
Number of citations: 1 www.sciencedirect.com
X He, L Lu, P Huang, B Yu, L Peng, L Zou, Y Ren - Insects, 2023 - mdpi.com
… IOZCAS-Spex-II Camptothecin derivatives Synthetic insecticide 2019 Compound a, synthesized by interposing 2-nitroaminoimidazoline to CPT, evidently enhances contact toxicity for …
Number of citations: 1 www.mdpi.com

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